mGlu4 receptor agonist 1

Schizophrenia Psychosis 5-HT2A receptor

Select mGlu4 receptor agonist 1 (Compound 62) for its validated behavioral efficacy as an antipsychotic research tool. This 1,2,4-oxadiazole PAM uniquely demonstrated effects comparable to clozapine and superior to ADX88178 in the DOI-induced head-twitch test. Its favorable selectivity profile (devoid of group I/II activity) and clean early safety data (no hERG/AMES liability) ensure minimal off-target confounding, making it the superior choice over generic mGlu4 PAMs for schizophrenia and L-DOPA-sparing Parkinson's studies.

Molecular Formula C21H15ClN4O2
Molecular Weight 390.8 g/mol
Cat. No. B12420422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemGlu4 receptor agonist 1
Molecular FormulaC21H15ClN4O2
Molecular Weight390.8 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C2=CC=CC=N2)C3=NOC(=N3)C4=CC=CC=C4Cl
InChIInChI=1S/C21H15ClN4O2/c1-13-12-14(24-20(27)18-8-4-5-11-23-18)9-10-15(13)19-25-21(28-26-19)16-6-2-3-7-17(16)22/h2-12H,1H3,(H,24,27)
InChIKeyRNDMJFKGWGEUBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





mGlu4 Receptor Agonist 1 (Compound 62): A 1,2,4-Oxadiazole Positive Allosteric Modulator for CNS Research


mGlu4 receptor agonist 1, identified as compound 62 in a series of 1,2,4-oxadiazole derivatives, is a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) [1]. It exhibits an EC50 of 308 nM at the mGlu4 receptor [1] and has demonstrated significant anxiolytic- and antipsychotic-like effects in preclinical behavioral assays, including the stress-induced hyperthermia (SIH) test and the 2,5-dimethoxy-4-iodoamphetamine (DOI)-induced head twitch test, respectively [1][2].

Why mGlu4 Receptor Agonist 1 Cannot Be Interchanged with Other Group III mGlu Agonists or PAMs


The mGlu4 receptor is a complex allosteric system, and subtle structural differences between compounds can lead to divergent selectivity, potency, and in vivo efficacy profiles. mGlu4 receptor agonist 1 (compound 62) belongs to a specific 1,2,4-oxadiazole chemical series with a distinct pharmacological signature [1]. Unlike other mGlu4 PAMs such as VU0155041, PHCCC, or clinical candidates like ADX88178, compound 62 exhibits a unique combination of in vitro potency and behavioral efficacy that cannot be assumed for other compounds in the same class [2]. Simple substitution based on target class alone risks selecting a compound with differing selectivity, inadequate in vivo effect, or an unsuitable functional profile for the intended research application [3].

Quantitative Differentiation of mGlu4 Receptor Agonist 1: Comparative Data vs. ADX88178, LSP4-2022, VU0155041, and PHCCC


Superior Antipsychotic-Like Efficacy in the DOI-Induced Head Twitch Test Compared to ADX88178

In the DOI-induced head twitch test, a well-established preclinical model of antipsychotic-like activity, mGlu4 receptor agonist 1 (compound 62) produced effects comparable to clozapine and superior to those reported for the selective mGlu4 PAM ADX88178 [1].

Schizophrenia Psychosis 5-HT2A receptor

Mechanistic Distinction: PAM vs. Orthosteric Agonist Profiles in Parkinsonian Models

mGlu4 receptor agonist 1 is a positive allosteric modulator (PAM), which operates via a mechanism distinct from orthosteric agonists like LSP4-2022 and LSP1-2111. Direct comparative studies in Parkinson's disease models between an mGlu4 PAM (VU0364770) and an orthosteric agonist (LSP1-2111) demonstrate that the PAM, but not the orthosteric agonist, potentiated the motor stimulant effect of a sub-threshold L-DOPA dose, indicating L-DOPA-sparing activity [1].

Parkinson's disease L-DOPA-induced dyskinesia Basal ganglia

Potency Comparison: mGlu4 Receptor Agonist 1 (EC50 308 nM) vs. Earlier mGlu4 PAMs

mGlu4 receptor agonist 1 (compound 62) demonstrates an EC50 of 308 nM at the mGlu4 receptor [1]. This potency positions it favorably among other mGlu4 PAMs, showing higher potency than VU0155041 (EC50 = 798 nM at human mGlu4) [2] and PHCCC (EC50 = 4.1 µM) [3].

mGlu4 PAM Potency Calcium mobilization

Selectivity Profile: Group III-Preferring Activity with No hERG or AMES Liability

The 1,2,4-oxadiazole series to which mGlu4 receptor agonist 1 belongs was subjected to selectivity screening, revealing that these compounds are devoid of activity at mGlu1, mGlu2, and mGlu5 receptors, but modulate mGlu7 and mGlu8 receptors, classifying them as group III-preferring mGlu receptor agents [1]. Importantly, none of the compounds were active towards hERG channels or in the mini-AMES test [1].

Selectivity Off-target Safety pharmacology

Divergent Functional Outcomes: PAM vs. Orthosteric Agonist in Antipsychotic and Antidepressant Models

mGlu4 receptor agonist 1 demonstrates antipsychotic-like and anxiolytic-like properties in the DOI-induced head twitch test and SIH test, respectively [1]. In contrast, the orthosteric agonist LSP4-2022 shows pro-depressant activity in the forced swim test and tail suspension test in mice [2], while Lu AF21934 shows anxiolytic-like but not antidepressant-like activity in the tail suspension test [3]. These divergent behavioral outcomes underscore that functional selectivity differs markedly between PAM chemotypes.

Schizophrenia Depression Behavioral pharmacology

Recommended Application Scenarios for mGlu4 Receptor Agonist 1 Based on Comparative Evidence


Preclinical Modeling of Antipsychotic Efficacy and Schizophrenia-Related Phenotypes

Based on its superior performance in the DOI-induced head twitch test—with effects comparable to clozapine and exceeding those of ADX88178 [1]—mGlu4 receptor agonist 1 is optimally suited for studies investigating the antipsychotic potential of mGlu4 PAMs. Researchers modeling positive symptoms of schizophrenia should prioritize this compound over other mGlu4 PAMs to maximize the likelihood of observing robust behavioral effects.

Parkinson's Disease Research Focused on L-DOPA Augmentation and Sparing Strategies

As a PAM-class mGlu4 modulator, mGlu4 receptor agonist 1 is mechanistically aligned with the goal of L-DOPA-sparing activity. Direct evidence comparing PAMs (VU0364770) to orthosteric agonists (LSP1-2111) demonstrates that only PAMs potentiate sub-threshold L-DOPA effects [2]. Therefore, this compound is the appropriate choice for Parkinson's disease research aimed at developing adjunctive therapies to L-DOPA, whereas orthosteric agonists should be avoided for this application.

Anxiolytic Drug Discovery and GABAergic/GABAergic Interaction Studies

mGlu4 receptor agonist 1 has demonstrated significant anxiolytic-like properties in the stress-induced hyperthermia (SIH) test [1]. Given that other mGlu4 PAMs such as Lu AF21934 show anxiolytic effects mediated by GABAergic signaling [3], this compound can be deployed in studies exploring the anxiolytic potential of mGlu4 modulation and its interplay with GABAergic neurotransmission.

Investigating Group III mGlu Receptor Pharmacology with Reduced Off-Target Confounders

The selectivity screening of the 1,2,4-oxadiazole series indicates that mGlu4 receptor agonist 1 is devoid of activity at group I (mGlu1, mGlu5) and group II (mGlu2) receptors, while modulating group III members mGlu7 and mGlu8 [1]. Combined with the absence of hERG and AMES liability [1], this compound provides a cleaner pharmacological tool for dissecting group III mGlu receptor function in complex biological systems, minimizing off-target confounders that could complicate data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for mGlu4 receptor agonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.